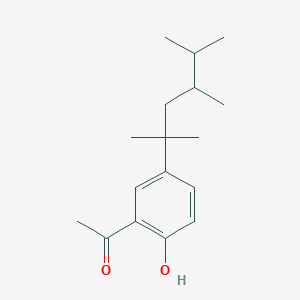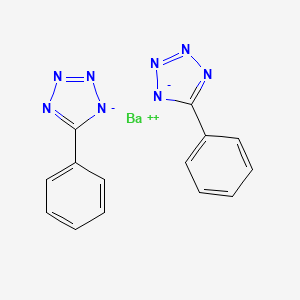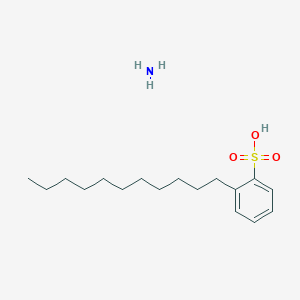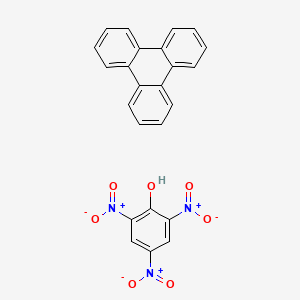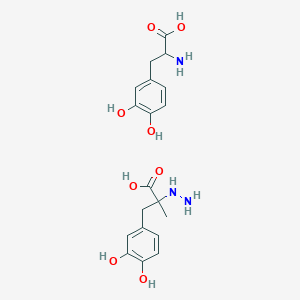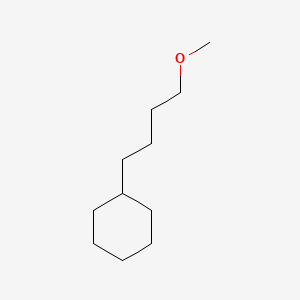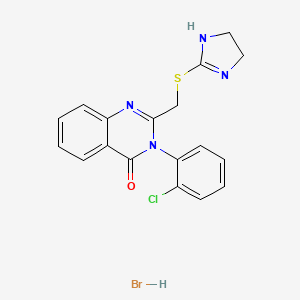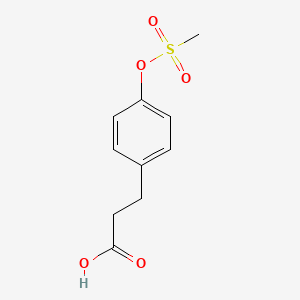
Einecs 226-989-0
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
1,2,3,4,5,6-hexachlorocyclohexane can be synthesized through the chlorination of benzene. The reaction involves the addition of chlorine to benzene in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions typically include a temperature range of 50-100°C and a pressure of 1-2 atm. Industrial production methods often involve the use of continuous flow reactors to ensure efficient and consistent production of the compound.
Analyse Des Réactions Chimiques
1,2,3,4,5,6-hexachlorocyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hexachlorocyclohexanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of 1,2,3,4,5,6-hexachlorocyclohexane can lead to the formation of lower chlorinated cyclohexanes using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines. Common reagents for these reactions include sodium hydroxide and ammonia.
Applications De Recherche Scientifique
1,2,3,4,5,6-hexachlorocyclohexane has been used in various scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of other organochlorine compounds and as a reagent in organic synthesis.
Biology: Studies have been conducted to understand its effects on biological systems, including its potential as an insecticide.
Medicine: Research has explored its potential use in the development of pharmaceuticals, particularly in the treatment of parasitic infections.
Industry: It is used in the production of certain plastics, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2,3,4,5,6-hexachlorocyclohexane involves its interaction with biological membranes and enzymes. It can disrupt the function of cell membranes by integrating into the lipid bilayer, leading to increased membrane permeability. Additionally, it can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
1,2,3,4,5,6-hexachlorocyclohexane can be compared to other similar compounds such as:
1,2,3,4-tetrachlorocyclohexane: This compound has fewer chlorine atoms and different chemical properties, making it less effective as an insecticide.
1,2,3,4,5-pentachlorocyclohexane: With one less chlorine atom, this compound also exhibits different reactivity and uses.
Hexachlorobenzene: Although structurally similar, hexachlorobenzene has a different arrangement of chlorine atoms and is used primarily as a fungicide.
1,2,3,4,5,6-hexachlorocyclohexane is unique due to its high chlorine content and specific chemical properties, which make it suitable for a variety of applications in research and industry.
Propriétés
Numéro CAS |
5587-52-0 |
|---|---|
Formule moléculaire |
C28H44O8Sn |
Poids moléculaire |
627.4 g/mol |
Nom IUPAC |
1-O-cyclohexyl 4-O-[dibutyl-[(Z)-4-cyclohexyloxy-4-oxobut-2-enoyl]oxystannyl] (Z)-but-2-enedioate |
InChI |
InChI=1S/2C10H14O4.2C4H9.Sn/c2*11-9(12)6-7-10(13)14-8-4-2-1-3-5-8;2*1-3-4-2;/h2*6-8H,1-5H2,(H,11,12);2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*7-6-;;; |
Clé InChI |
WBYOSZYSBZQGDJ-KUAKSMGGSA-L |
SMILES isomérique |
CCCC[Sn](OC(=O)/C=C\C(=O)OC1CCCCC1)(OC(=O)/C=C\C(=O)OC2CCCCC2)CCCC |
SMILES canonique |
CCCC[Sn](CCCC)(OC(=O)C=CC(=O)OC1CCCCC1)OC(=O)C=CC(=O)OC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1H-indol-2-yl)ethyl]azanium;sulfate](/img/structure/B13767463.png)
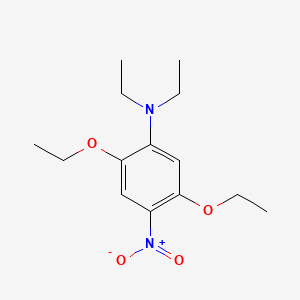
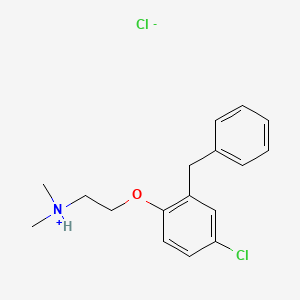
![4-[(E)-2-(4-fluorophenyl)ethenyl]-N,N-diphenylaniline](/img/structure/B13767481.png)
